4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. The purpose of
Mechanism of Action
The exact mechanism of action of 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide can produce a range of biochemical and physiological effects in the body. These effects include an increase in the levels of various neurotransmitters, such as serotonin and dopamine, as well as an improvement in cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide in lab experiments is its high potency and selectivity. This compound has been shown to produce a significant pharmacological effect at relatively low concentrations, making it an ideal candidate for use in various assays. However, one of the limitations of using this compound is its potential toxicity, which may limit its application in certain experiments.
Future Directions
There are several future directions for the study of 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide. One potential direction is to investigate the use of this compound in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Finally, the development of new synthetic methods for the production of this compound may help to improve its pharmacological properties and increase its potential for use in clinical settings.
Synthesis Methods
The synthesis of 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide involves the reaction of 3-chlorobenzaldehyde with 2-furylethanamine to form 3-(2-furylmethylideneamino)phenylchloride. This intermediate is then reacted with piperazine-1-carbothioamide to produce the final product, 4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide.
Scientific Research Applications
4-(3-chlorophenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has been extensively studied for its potential application in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been investigated for its potential use as an anticonvulsant and antidepressant agent.
properties
IUPAC Name |
4-(3-chlorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c17-13-3-1-4-14(11-13)19-6-8-20(9-7-19)16(22)18-12-15-5-2-10-21-15/h1-5,10-11H,6-9,12H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZWRVOHAWZMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24797611 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-chlorophenyl)-N-(furan-2-ylmethyl)piperazine-1-carbothioamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.